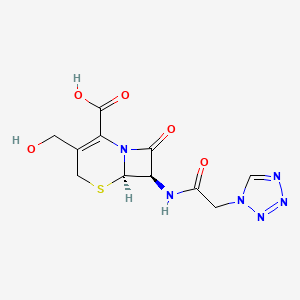
1,4-ジベンジドリルピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibenzhydrylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and toxic effects. This compound features a piperazine ring with two benzhydryl (diphenylmethyl) groups attached to the nitrogen atoms.
科学的研究の応用
1,4-Dibenzhydrylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various piperazine derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research has shown its potential as an angiotensin-converting enzyme inhibitor, which could be useful in treating cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes at the molecular level . .
Biochemical Pathways
The compound is likely to interact with multiple pathways, given its complex structure and potential for diverse interactions
Result of Action
Some studies suggest that the compound may have pharmacological activities, such as vasodilator and hypotensive effects . The exact molecular and cellular effects are yet to be fully explored .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dibenzhydrylpiperazine. These factors could include temperature, pH, and the presence of other compounds. Specific studies investigating how these environmental factors influence the action of 1,4-dibenzhydrylpiperazine are currently lacking .
生化学分析
Biochemical Properties
1,4-Dibenzhydrylpiperazine has been found to interact with certain enzymes and proteins. For instance, it has been shown to have ACE inhibitory activity, suggesting that it may interact with the angiotensin-converting enzyme (ACE) and potentially influence biochemical reactions related to blood pressure regulation .
Cellular Effects
Some studies suggest that it may have antimicrobial activities, indicating that it could influence cellular processes in bacterial cells .
Molecular Mechanism
Its observed ACE inhibitory activity suggests that it may bind to the ACE enzyme, potentially inhibiting its function and leading to changes in gene expression related to blood pressure regulation .
Metabolic Pathways
Given its potential interaction with the ACE enzyme, it may be involved in pathways related to blood pressure regulation .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibenzhydrylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific conditions such as the presence of a base (e.g., DBU) and protection-deprotection steps using groups like tert-butyloxycarbonyl (Boc) or benzyl groups .
Industrial Production Methods
Industrial production of 1,4-Dibenzhydrylpiperazine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1,4-Dibenzhydrylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
Substituted Dibenzhydrylpiperazines: These compounds have various substituents on the benzhydryl groups, which can modulate their biological activities.
Uniqueness
1,4-Dibenzhydrylpiperazine is unique due to the presence of two benzhydryl groups, which can enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with only one benzhydryl group .
特性
IUPAC Name |
1,4-dibenzhydrylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOADUFBZDDTPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364673 |
Source


|
| Record name | 1,4-dibenzhydrylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56265-29-3 |
Source


|
| Record name | 1,4-dibenzhydrylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
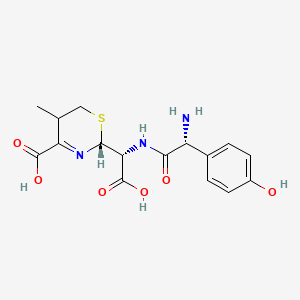
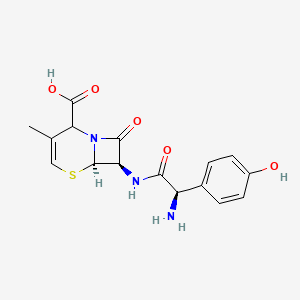
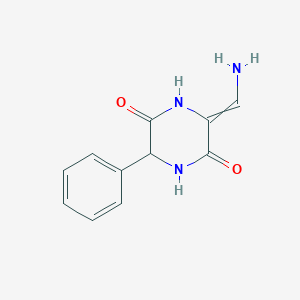

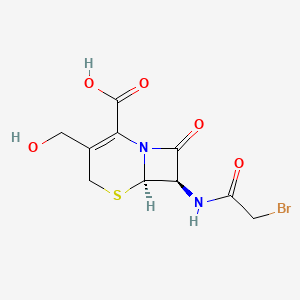
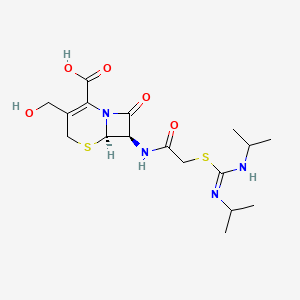
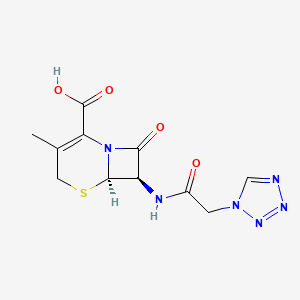
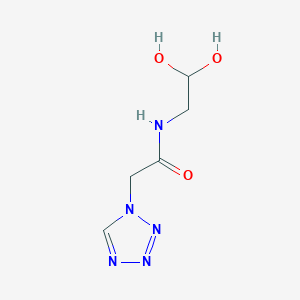
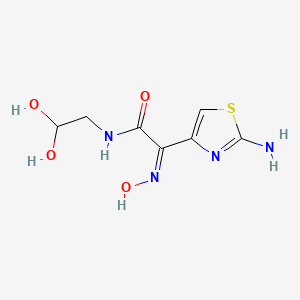
![(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B601282.png)
